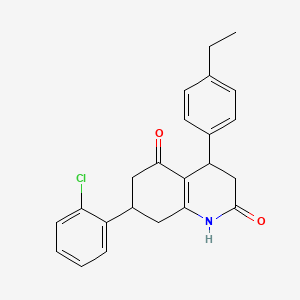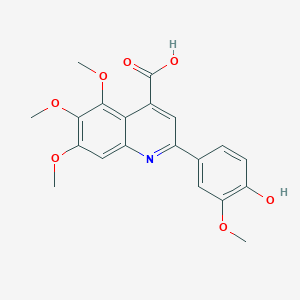
2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid, also known as TMQA, is a natural product derived from Cinchona pubescens Vahl. It has been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve multiple pathways. 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It has also been found to inhibit viral replication by blocking viral entry and inhibiting the activity of viral enzymes. 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid's anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has also been found to inhibit the activity of RNA polymerase, an enzyme involved in viral replication, which may contribute to its antiviral effects. In addition, 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid is that it is a natural product, which may make it more suitable for use in humans compared to synthetic compounds. However, one limitation of 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid is that it is difficult to obtain in large quantities, which may limit its use in lab experiments. In addition, the mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid research. One direction is to further investigate its anticancer effects and determine its efficacy in vivo. Another direction is to investigate its antiviral effects against other viruses, such as HIV and influenza. In addition, further research is needed to fully understand the mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid and optimize its use in drug development. Finally, research is needed to develop new synthesis methods for 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid that can produce it in larger quantities.
In conclusion, 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid is a natural product with various biological activities, including anticancer, antiviral, and anti-inflammatory effects. It has potential for drug development, but further research is needed to fully understand its mechanism of action and optimize its use.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has been found to have various biological activities, making it a promising candidate for drug development. It has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has also been found to have antiviral effects against hepatitis B and C viruses by inhibiting viral replication. In addition, 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-4-quinolinecarboxylic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-25-15-7-10(5-6-14(15)22)12-8-11(20(23)24)17-13(21-12)9-16(26-2)18(27-3)19(17)28-4/h5-9,22H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFIPAKZBISGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC(=C(C(=C3C(=C2)C(=O)O)OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-5,6,7-trimethoxyquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






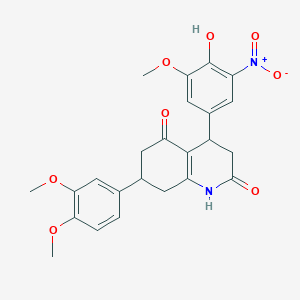
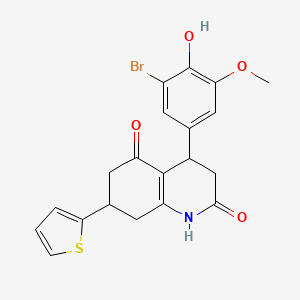
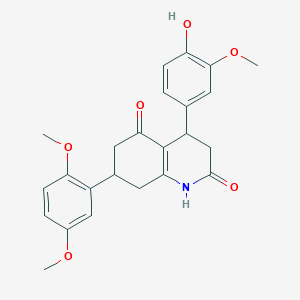


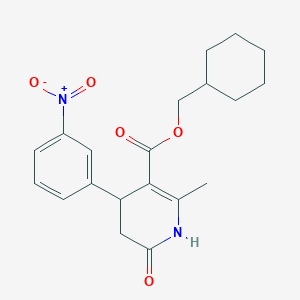

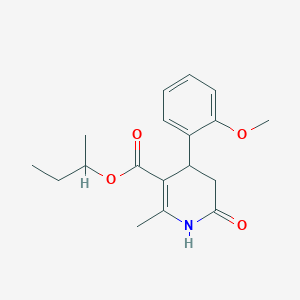
![7-[4-(methoxycarbonyl)phenyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B4263401.png)
![2-methoxyethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4263412.png)
